5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide typically involves multiple steps, including the formation of the tetrahydropyridine ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl or dimethylphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyridine ring and the functional groups attached to it play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide stands out due to its unique combination of functional groups and the presence of the tetrahydropyridine ring
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[2-(4-chloroanilino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-13-4-9-20(14(2)10-13)27-23(30)19-11-16(22(29)25-15(19)3)12-21(28)26-18-7-5-17(24)6-8-18/h4-10,16H,11-12H2,1-3H3,(H,25,29)(H,26,28)(H,27,30) |
InChI Key |
BJALHWRERAOBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)C(C2)CC(=O)NC3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.